molecular formula C8H9NO5S B561908 4-Acetaminophen-d3 Sulfate CAS No. 1020718-78-8

4-Acetaminophen-d3 Sulfate

Cat. No.: B561908
CAS No.: 1020718-78-8
M. Wt: 234.24
InChI Key: IGTYILLPRJOVFY-FIBGUPNXSA-N
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Description

4-Acetaminophen-d3 Sulfate is a deuterium-labeled metabolite of acetaminophen, commonly known as paracetamol. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for the quantification of acetaminophen and its metabolites in biological samples. The incorporation of deuterium atoms into the acetaminophen molecule allows for precise tracking and measurement during pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The acetylation reaction is typically carried out in a water bath at approximately 85°C, using acetic anhydride and 4-aminophenol as starting materials . The crude acetaminophen is then purified through recrystallization.

Industrial Production Methods

Industrial production of 4-Acetaminophen-d3 Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

4-Acetaminophen-d3 Sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of reactive intermediates.

    Reduction: Typically involves the reduction of the nitro group to an amine.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various acetaminophen derivatives, such as N-acetyl-p-benzoquinone imine (NAPQI) during oxidation, which is a known hepatotoxic metabolite .

Scientific Research Applications

4-Acetaminophen-d3 Sulfate is widely used in scientific research for:

Mechanism of Action

The mechanism of action of 4-Acetaminophen-d3 Sulfate is similar to that of acetaminophen. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3, in the brain. This inhibition reduces the synthesis of prostaglandins, which are responsible for pain and fever. Additionally, acetaminophen and its deuterium-labeled analogs may interact with the serotonergic and cannabinoid systems, contributing to their analgesic and antipyretic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and toxicological research, offering insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTYILLPRJOVFY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670070
Record name 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-78-8
Record name 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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